1,4-Dioxaspiro[4.6]undeca-6,10-diene
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Overview
Description
1,4-Dioxaspiro[4.6]undeca-6,10-diene is a chemical compound with the molecular formula C9H12O2 and a molecular weight of 152.195 g/mol This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro moiety
Preparation Methods
The synthesis of 1,4-Dioxaspiro[4.6]undeca-6,10-diene typically involves the reaction of appropriate diols with suitable reagents under controlled conditions. One common synthetic route includes the cyclization of diols in the presence of acid catalysts. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .
Chemical Reactions Analysis
1,4-Dioxaspiro[4.6]undeca-6,10-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding dioxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spirocyclic compounds.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dioxaspiro[4.6]undeca-6,10-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and polymers.
Biology: Researchers explore its potential as a scaffold for designing biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which 1,4-Dioxaspiro[4.6]undeca-6,10-diene exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
1,4-Dioxaspiro[4.6]undeca-6,10-diene can be compared with other spirocyclic compounds, such as:
- 1,4-Dioxaspiro[4.7]dodecane
- 6,12-Dibromo-1,4-Dioxaspiro[4.7]dodecane
- 2,4-Dimethyl-3-Aza-Spiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile
These compounds share similar structural features but differ in their chemical reactivity and applications.
Properties
IUPAC Name |
1,4-dioxaspiro[4.6]undeca-6,10-diene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-4-6-9(5-3-1)10-7-8-11-9/h3-6H,1-2,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFODKFEYFZXRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC2(C=C1)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10321814 |
Source
|
Record name | 1,4-dioxaspiro[4.6]undeca-6,10-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10321814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1728-30-9 |
Source
|
Record name | NSC382128 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-dioxaspiro[4.6]undeca-6,10-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10321814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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